molecular formula C18H20N2O3S B4787338 2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE

2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE

Cat. No.: B4787338
M. Wt: 344.4 g/mol
InChI Key: DZJPXVALJSSBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both a benzyl group and a sulfonamide moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Sulfonamide: The reaction between benzenesulfonyl chloride and benzylamine in the presence of a base such as triethylamine to form N-benzylbenzenesulfonamide.

    Acylation: The N-benzylbenzenesulfonamide is then reacted with acryloyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the sulfonamide moiety or the double bond in the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide moiety is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes involved in folate synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    N-Benzylsulfonamide: Similar structure but lacks the prop-2-en-1-yl group.

    N-(Prop-2-en-1-yl)acetamide: Similar structure but lacks the sulfonamide moiety.

Uniqueness

2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE is unique due to the combination of a benzyl group, a sulfonamide moiety, and a prop-2-en-1-yl group. This unique structure may confer distinct biological activities and chemical reactivity compared to its simpler counterparts.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-13-19-18(21)15-20(14-16-9-5-3-6-10-16)24(22,23)17-11-7-4-8-12-17/h2-12H,1,13-15H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJPXVALJSSBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(N-BENZYLBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.